molecular formula C26H32N2O3 B6141085 ethyl 3-(1,2-dihydro-5-acenaphthylenylcarbonyl)-1,4'-bipiperidine-1'-carboxylate

ethyl 3-(1,2-dihydro-5-acenaphthylenylcarbonyl)-1,4'-bipiperidine-1'-carboxylate

Cat. No. B6141085
M. Wt: 420.5 g/mol
InChI Key: VHJLPOZSSNYTRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(1,2-dihydro-5-acenaphthylenylcarbonyl)-1,4'-bipiperidine-1'-carboxylate, commonly known as EDBC, is a chemical compound that has gained attention in the scientific community for its potential applications in drug discovery and development. EDBC is a bipiperidine derivative that has been found to have a range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The exact mechanism of action of EDBC is not fully understood, but it is believed to act as a ligand for certain receptors in the brain and immune system. EDBC has been shown to bind to the sigma-1 receptor, which is involved in a range of physiological processes including pain perception and neuroprotection. EDBC has also been found to modulate the activity of certain enzymes involved in inflammation and immune response.
Biochemical and physiological effects:
EDBC has been found to have a range of biochemical and physiological effects, including analgesic, anti-inflammatory, and immunomodulatory properties. EDBC has been shown to reduce pain in animal models of neuropathic pain and to inhibit the production of pro-inflammatory cytokines in immune cells. EDBC has also been found to modulate the activity of certain enzymes involved in inflammation and immune response.

Advantages and Limitations for Lab Experiments

One advantage of using EDBC in lab experiments is its potential as a scaffold for the development of new drugs targeting the central nervous system. EDBC is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using EDBC in lab experiments is its potential toxicity and the need for specialized equipment and expertise to handle the compound safely.

Future Directions

There are several potential future directions for research on EDBC. One area of focus could be the development of new drugs targeting the sigma-1 receptor using EDBC as a scaffold. Another area of research could be the investigation of EDBC as a potential treatment for chronic pain and inflammation. Additionally, further studies could be conducted to better understand the mechanism of action of EDBC and its potential applications in drug discovery and development.

Synthesis Methods

The synthesis of EDBC involves a series of chemical reactions that require specialized equipment and expertise. One common method for synthesizing EDBC involves the reaction of 1,2-dihydro-5-acenaphthylenecarboxylic acid with piperidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with ethyl chloroformate to yield EDBC.

Scientific Research Applications

EDBC has been the subject of numerous scientific studies focused on its potential applications in drug discovery and development. One area of research that has shown promise is the use of EDBC as a scaffold for the development of new drugs targeting the central nervous system. EDBC has also been investigated for its potential as an anti-inflammatory agent and for its ability to modulate the immune system.

properties

IUPAC Name

ethyl 4-[3-(1,2-dihydroacenaphthylene-5-carbonyl)piperidin-1-yl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O3/c1-2-31-26(30)27-15-12-21(13-16-27)28-14-4-6-20(17-28)25(29)23-11-10-19-9-8-18-5-3-7-22(23)24(18)19/h3,5,7,10-11,20-21H,2,4,6,8-9,12-17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHJLPOZSSNYTRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)N2CCCC(C2)C(=O)C3=CC=C4CCC5=C4C3=CC=C5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(1,2-dihydro-5-acenaphthylenylcarbonyl)-1,4'-bipiperidine-1'-carboxylate

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